molecular formula C12H18 B14628682 2,2-Dimethyl-3,5-decadiyne CAS No. 55682-73-0

2,2-Dimethyl-3,5-decadiyne

Cat. No.: B14628682
CAS No.: 55682-73-0
M. Wt: 162.27 g/mol
InChI Key: WSWDDRDGHVGAMT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3,5-decadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,5-decadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3,5-decadiyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3,5-decadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,5-decadiyne involves its interaction with various molecular targets. The compound’s triple bonds make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biological molecules, leading to various effects. The specific pathways and targets depend on the context of its use, such as in enzyme studies or drug development.

Comparison with Similar Compounds

    2,2-Dimethyl-3,5-hexadiyne: Another alkyne with a similar structure but shorter carbon chain.

    2,2-Dimethyl-3,5-octadiyne: Similar structure with a slightly longer carbon chain.

    2,2-Dimethyl-3,5-dodecadiyne: Similar structure with a longer carbon chain.

Uniqueness: 2,2-Dimethyl-3,5-decadiyne is unique due to its specific carbon chain length and the presence of two triple bonds. This gives it distinct chemical properties and reactivity compared to its analogs. Its specific structure allows for unique applications in organic synthesis and potential biological activities.

Properties

CAS No.

55682-73-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2,2-dimethyldeca-3,5-diyne

InChI

InChI=1S/C12H18/c1-5-6-7-8-9-10-11-12(2,3)4/h5-7H2,1-4H3

InChI Key

WSWDDRDGHVGAMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC#CC(C)(C)C

Origin of Product

United States

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